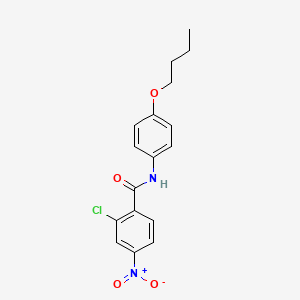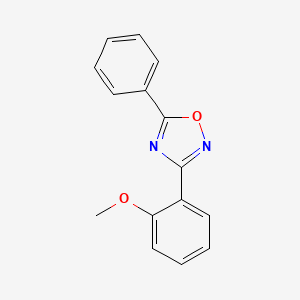
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide, also known as BNPPB, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the volume-regulated anion channel (VRAC), which is involved in a variety of physiological processes, including cell volume regulation, apoptosis, and migration.
作用机制
The mechanism of action of N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide involves inhibition of VRAC. VRAC is a chloride channel that is involved in cell volume regulation, apoptosis, and migration. Inhibition of VRAC by N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide results in an increase in intracellular chloride concentration, which can lead to cell swelling and ultimately cell death.
Biochemical and Physiological Effects
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has a variety of biochemical and physiological effects on cells. Inhibition of VRAC by N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to result in an increase in intracellular chloride concentration, which can lead to cell swelling and ultimately cell death. In addition, N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration.
实验室实验的优点和局限性
One advantage of using N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide in lab experiments is its potent inhibition of VRAC. This allows researchers to study the effects of VRAC inhibition on a variety of physiological processes, including cell volume regulation, apoptosis, and migration. However, one limitation of using N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide in lab experiments is its potential toxicity. N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide. One area of research is the development of more potent and specific inhibitors of VRAC. Another area of research is the study of the effects of VRAC inhibition on different cell types and in different physiological contexts. Finally, the development of new therapeutic agents based on VRAC inhibition is an area of active research.
合成方法
The synthesis method for N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide involves several steps. The first step is the synthesis of 4-butoxyaniline, which is achieved by reacting 4-butoxyphenol with aniline in the presence of a catalyst. The second step is the synthesis of 2-chloro-4-nitrobenzoyl chloride, which is achieved by reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride. The final step is the synthesis of N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide, which is achieved by reacting 4-butoxyaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base.
科学研究应用
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been extensively studied in scientific research due to its potent inhibition of VRAC. VRAC is involved in a variety of physiological processes, including cell volume regulation, apoptosis, and migration. Inhibition of VRAC by N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to have a variety of effects on cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration.
属性
IUPAC Name |
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-3-10-24-14-7-4-12(5-8-14)19-17(21)15-9-6-13(20(22)23)11-16(15)18/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTUGUHWEHBAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4927266.png)

![3-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4927274.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)
![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
![(2-methoxyethyl)[2-(2-methylphenoxy)ethyl]amine oxalate](/img/structure/B4927332.png)

![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4927350.png)
![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)